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Compound of Interest

Compound Name: Isoflucypram

Cat. No.: B6594648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis pathway for

isoflucypram, a potent succinate dehydrogenase inhibitor (SDHI) fungicide. The synthesis

involves a convergent approach, culminating in the coupling of two key intermediates: N-(5-

chloro-2-isopropylbenzyl)-N-cyclopropylamine and 3-(difluoromethyl)-5-fluoro-1-methyl-1H-

pyrazole-4-carbonyl chloride. This document outlines the preparation of these precursors and

the final amide bond formation, presenting quantitative data in structured tables and offering

detailed experimental protocols.

Overall Synthesis Pathway
The synthesis of isoflucypram can be visualized as a multi-step process involving the

independent synthesis of a substituted benzylamine and a pyrazole carboxylic acid derivative,

followed by their condensation.
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Amine Precursor Synthesis

Acid Chloride Precursor Synthesis

5-chloro-2-isopropylbenzaldehyde N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine
Cyclopropylamine

N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine

Hydrogenation (Pt catalyst)

Isoflucypram

5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde
Fluorination (KF)

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Oxidation

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride
Chlorination (SOCl2)

Click to download full resolution via product page

Caption: Overall synthetic route to Isoflucypram.

Synthesis of N-(5-chloro-2-isopropylbenzyl)-N-
cyclopropylamine
The synthesis of this key amine intermediate is achieved through a reductive amination

process.

Step 1: Imine Formation and Reductive Amination
The initial step involves the reaction of 5-chloro-2-isopropylbenzaldehyde with

cyclopropylamine to form the corresponding imine, which is then hydrogenated to the target

secondary amine. A critical aspect of this step is the choice of catalyst and reaction conditions

to prevent dehalogenation and the opening of the cyclopropane ring.[1][2]

Experimental Protocol:

A process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine involves the

hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine in the presence

of a specific platinum catalyst.[1][2] The reaction of 5-chloro-2-isopropylbenzaldehyde with

cyclopropylamine is a key step. While specific quantitative data from a single source is not fully

detailed, the process is designed to achieve high purity and yield by suppressing side reactions

like dehalogenation.[1]
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Reactant 1 Reactant 2 Catalyst Key Consideration

5-chloro-2-

isopropylbenzaldehyd

e

Cyclopropylamine Platinum on carbon

Suppression of

dehalogenation and

ring opening.

Synthesis of 3-(difluoromethyl)-5-fluoro-1-methyl-
1H-pyrazole-4-carbonyl chloride
This acyl chloride is prepared in a multi-step sequence starting from a pyrazole carbaldehyde

derivative.

Step 1: Fluorination
The synthesis begins with the fluorination of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-

carbaldehyde.

Experimental Protocol:

19.4 g (100 mmol) of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde is

charged in 120 ml of dimethylformamide. 6.27 g (110 mmol) of spray-dried potassium fluoride

and 1 g (3 mol%) of Bu4N+HSO4- are added. The mixture is heated to 150°C and stirred at

that temperature for 3 hours, leading to a 99% conversion.[3]

Reactant Reagent Catalyst Solvent
Temperat
ure

Time
Conversi
on

5-chloro-1-

methyl-3-

difluoromet

hyl-1H-

pyrazole-4-

carbaldehy

de

Potassium

fluoride

Bu4N+HS

O4-

Dimethylfor

mamide
150°C 3 h 99%

Step 2: Oxidation to Carboxylic Acid
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The resulting 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde is then oxidized

to the corresponding carboxylic acid. While a specific protocol for this exact substrate is not

detailed in the provided search results, standard oxidation methods for aldehydes, such as

using potassium permanganate or Jones reagent, can be employed.

Step 3: Chlorination to Acyl Chloride
The final step in preparing the acid chloride is the chlorination of the carboxylic acid.

Experimental Protocol:

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl

chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF),

to yield the desired 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride.

Reactant Reagent Catalyst (optional)

3-(difluoromethyl)-5-fluoro-1-

methyl-1H-pyrazole-4-

carboxylic acid

Thionyl chloride DMF

Final Step: Synthesis of Isoflucypram
The culmination of the synthesis is the amide bond formation between the two key

intermediates.

Experimental Protocol:

Under an argon atmosphere, a solution of 22.4 g (100 mmol) of N-(5-chloro-2-

isopropylbenzyl)cyclopropylamine in 100 ml of chlorobenzene is prepared. To this, 21.2 g (100

mmol) of 1-methyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride is added. The

mixture is stirred at 100°C for 8 hours. For workup, the solvent is removed in vacuo, and the

residue is washed with 50 ml of cold isopropanol to yield 37 g (93% of theory) of isoflucypram
as white crystals with a melting point of 108-110°C.
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Reactant 1 Reactant 2 Solvent
Temperatur
e

Time Yield

N-(5-chloro-

2-

isopropylbenz

yl)-N-

cyclopropyla

mine

3-

(difluorometh

yl)-5-fluoro-1-

methyl-1H-

pyrazole-4-

carbonyl

chloride

Chlorobenze

ne
100°C 8 h 93%

This detailed guide provides a comprehensive overview of a viable synthetic pathway to

isoflucypram, intended to aid researchers and professionals in the field of agrochemical

development. The provided protocols and data are based on publicly available information and

should be adapted and optimized under appropriate laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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